

# An In-depth Technical Guide to 2-Bromo-4-ethylpyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-4-ethylpyridine

Cat. No.: B014437

[Get Quote](#)

CAS Number: 54453-91-7

**A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this key chemical intermediate.**

Introduction: **2-Bromo-4-ethylpyridine** is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.<sup>[1]</sup> Its structural features, particularly the reactive bromine atom at the 2-position of the pyridine ring, make it a versatile reagent in medicinal chemistry, agrochemical development, and material science.<sup>[1]</sup> This guide provides a detailed overview of its chemical properties, synthesis, key reactions, and safety protocols, designed for professionals engaged in scientific research and development.

## Chemical and Physical Properties

**2-Bromo-4-ethylpyridine** is typically a colorless to light yellowish-brown liquid under standard conditions.<sup>[1]</sup> Its core structure consists of a pyridine ring substituted with a bromine atom at the C2 position and an ethyl group at the C4 position.

Table 1: Physicochemical Properties of **2-Bromo-4-ethylpyridine**

Property	Value	Reference(s)
CAS Number	54453-91-7	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN	<a href="#">[1]</a>
Molecular Weight	186.05 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellowish brown liquid	<a href="#">[1]</a>
Boiling Point	236-243 °C	<a href="#">[1]</a>
Density	0.996 g/mL	<a href="#">[1]</a>
Synonyms	4-Ethyl-2-bromopyridine	<a href="#">[1]</a>
Purity	≥ 96% (GC)	<a href="#">[1]</a>

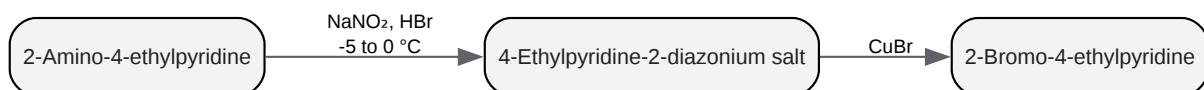
Table 2: Predicted Spectroscopic Data for **2-Bromo-4-ethylpyridine**

Technique	Predicted Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~8.2-8.3 (d, 1H, H6), ~7.2-7.3 (s, 1H, H3), ~7.0-7.1 (d, 1H, H5), ~2.6-2.7 (q, 2H, -CH <sub>2</sub> -), ~1.2-1.3 (t, 3H, -CH <sub>3</sub> ) ppm.
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~163 (C4), ~151 (C6), ~142 (C2), ~128 (C3), ~124 (C5), ~26 (-CH <sub>2</sub> -), ~14 (-CH <sub>3</sub> ) ppm.
IR (Neat)	~3050 cm <sup>-1</sup> (Ar C-H stretch), ~2970 cm <sup>-1</sup> (Aliphatic C-H stretch), ~1580, 1550 cm <sup>-1</sup> (C=C, C=N stretch), ~1050 cm <sup>-1</sup> (C-Br stretch).
Mass Spec (EI)	m/z 185/187 ([M] <sup>+</sup> , Br isotope pattern), 170/172 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 106 ([M-Br] <sup>+</sup> ).

**Solubility:** Based on its polar pyridine core and halogen substituent, **2-Bromo-4-ethylpyridine** is predicted to be highly soluble in polar aprotic solvents such as acetone, acetonitrile, DMF, and DMSO. It is expected to have moderate to high solubility in polar protic solvents like methanol and ethanol, and lower solubility in nonpolar solvents such as hexanes.

## Synthesis and Experimental Protocols

The most established and efficient method for synthesizing 2-halopyridines is the Sandmeyer reaction, starting from the corresponding 2-aminopyridine. This pathway involves the diazotization of the amino group, followed by its displacement with a bromide ion.



[Click to download full resolution via product page](#)

**Figure 1.** Synthetic pathway for **2-Bromo-4-ethylpyridine** via Sandmeyer reaction.

## Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from the well-established procedure for the synthesis of 2-Bromo-4-methylpyridine and is expected to be directly applicable.

### Materials:

- 2-Amino-4-ethylpyridine (1.0 eq)
- 48% Hydrobromic acid (HBr)
- Sodium nitrite ( $\text{NaNO}_2$ ) (1.1 - 1.5 eq)
- Copper(I) bromide ( $\text{CuBr}$ ) (catalytic amount)
- 50% Sodium hydroxide ( $\text{NaOH}$ ) solution
- Ethyl acetate or diethyl ether
- Anhydrous sodium sulfate

### Procedure:

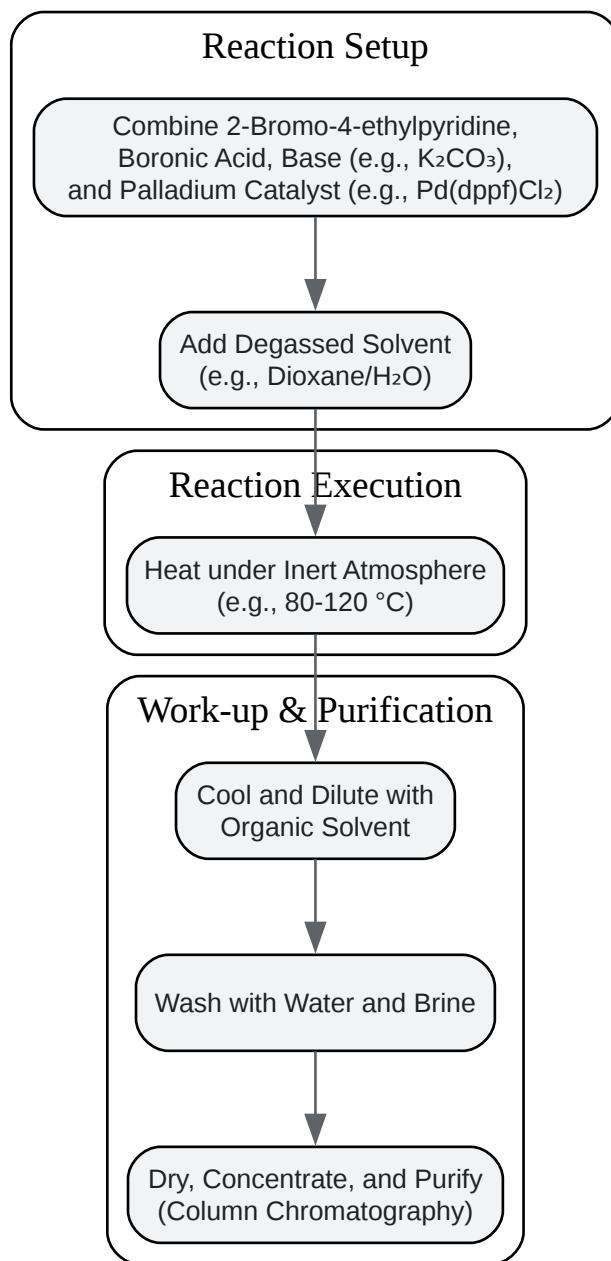
- **Diazotization:** In a suitable reaction vessel, dissolve 2-Amino-4-ethylpyridine in 48% hydrobromic acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath while stirring vigorously. Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature is maintained below 0 °C. After the addition is complete, stir for an additional 30 minutes at this temperature.
- **Bromination:** In a separate vessel, add the catalytic amount of Copper(I) bromide. Slowly add the cold diazonium salt solution to the CuBr.
- **Work-up:** Allow the reaction mixture to slowly warm to room temperature, then gently heat to approximately 50-60 °C until nitrogen evolution ceases. Cool the mixture back to room temperature.
- **Neutralization and Extraction:** Carefully adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by flash column chromatography on silica gel.

## Chemical Reactivity and Applications

The synthetic utility of **2-Bromo-4-ethylpyridine** stems from the reactivity of the carbon-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in pharmaceutical and material science for creating complex molecular architectures.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine ring and various aryl or vinyl groups using a boronic acid coupling partner.



[Click to download full resolution via product page](#)

**Figure 2.** General workflow for a Suzuki-Miyaura coupling reaction.

## Experimental Protocol: General Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

## Materials:

- **2-Bromo-4-ethylpyridine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{dppf})\text{Cl}_2$ , 3-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 eq)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
- Inert gas (Argon or Nitrogen)

## Procedure:

- Reaction Setup: To a dry Schlenk flask, add **2-Bromo-4-ethylpyridine**, the arylboronic acid, the base, and the palladium catalyst.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
- Solvent Addition: Add the degassed solvent system via syringe.
- Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

## Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, a key transformation for creating building blocks used in pharmaceuticals and organic materials.

## Experimental Protocol: General Sonogashira Coupling

This protocol is copper-catalyzed and requires strictly anaerobic conditions to prevent alkyne homocoupling.

### Materials:

- **2-Bromo-4-ethylpyridine** (1.0 eq)
- Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
- Palladium catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 5 mol%)
- Copper(I) iodide ( $\text{CuI}$ ) (5 mol%)
- Base (e.g., Triethylamine ( $\text{Et}_3\text{N}$ ), 3.0 eq)
- Anhydrous and degassed solvent (e.g., DMF or THF)
- Inert gas (Argon or Nitrogen)

### Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add **2-Bromo-4-ethylpyridine**,  $\text{PdCl}_2(\text{PPh}_3)_2$ , and  $\text{CuI}$ .
- Solvent and Reagent Addition: Add the anhydrous solvent and triethylamine. Finally, add the terminal alkyne via syringe.
- Reaction: Seal the flask and heat the reaction mixture to 60-70 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.
- Work-up: Upon completion, cool the mixture and filter through a pad of Celite® to remove the catalyst.
- Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-alkynyl-4-ethylpyridine product.

## Safety and Handling

**2-Bromo-4-ethylpyridine** is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

Category	Information	Reference(s)
Signal Word	Danger	
Hazard Classifications	Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system)	
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.	
Storage	Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature: 0-8 °C.	[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

## Conclusion

**2-Bromo-4-ethylpyridine** is a valuable and versatile intermediate in modern organic synthesis. Its ability to participate in a range of cross-coupling reactions makes it a key component in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the agrochemical and material science sectors.<sup>[1]</sup> A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its synthetic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-ethylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014437#2-bromo-4-ethylpyridine-cas-number>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)